2-(((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(2-methoxybenzyl)quinazolin-4(3H)-one

Description

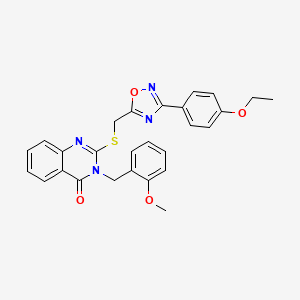

This compound is a quinazolin-4(3H)-one derivative featuring a 1,2,4-oxadiazole ring linked via a methylthio bridge and substituted with a 4-ethoxyphenyl group. The quinazolinone core is further modified with a 2-methoxybenzyl substituent at position 2. Quinazolinones are known for their pharmacological versatility, including antimicrobial, anticancer, and anti-inflammatory activities .

Properties

IUPAC Name |

2-[[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-[(2-methoxyphenyl)methyl]quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24N4O4S/c1-3-34-20-14-12-18(13-15-20)25-29-24(35-30-25)17-36-27-28-22-10-6-5-9-21(22)26(32)31(27)16-19-8-4-7-11-23(19)33-2/h4-15H,3,16-17H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYLLBCQWOPIIFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC4=CC=CC=C4C(=O)N3CC5=CC=CC=C5OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(2-methoxybenzyl)quinazolin-4(3H)-one is a novel derivative that incorporates several pharmacologically relevant moieties, including the quinazolinone and oxadiazole structures. This article explores its biological activity, focusing on antimicrobial, anticancer, and anti-inflammatory properties based on recent research findings.

Structure and Synthesis

The compound features a quinazolin-4(3H)-one core linked to an oxadiazole ring and a methoxybenzyl group. The synthesis typically involves multi-step reactions starting from anthranilic acid and various thiocarbamate derivatives, leading to the formation of the target compound through condensation and substitution reactions.

Antimicrobial Activity

Research indicates that quinazolin-4(3H)-one derivatives exhibit significant antimicrobial properties. A study on related compounds demonstrated that modifications in the structure can enhance antibacterial efficacy against various strains of bacteria:

- Antibacterial Activity : The parent compound 2-phenyl-3-aminoquinazoline-4(3H)-one showed moderate activity against both Gram-positive and Gram-negative bacteria. However, introducing electron-donating groups like methoxy at specific positions can alter this activity significantly. For instance, increasing the number of methoxy substitutions decreased effectiveness against Staphylococcus aureus and Escherichia coli .

| Compound Structure | MIC (µg/mL) | Activity Against |

|---|---|---|

| 2-Phenyl-3-aminoquinazoline | 10 | S. aureus |

| 1,3,4-Oxadiazole derivative | 1 | E. coli |

| Target Compound | TBD | TBD |

Anticancer Activity

Quinazolinone derivatives have also been studied for their anticancer potential. A recent study highlighted that compounds similar to the target structure exhibited antiproliferative effects on non-small cell lung cancer (NSCLC) cell lines. The mechanism involves inhibition of key signaling pathways such as those mediated by aurora kinases and histone deacetylases .

Case Study: BIQO-19

A closely related compound, BIQO-19, was synthesized to improve pharmacokinetics and showed promising results in inhibiting cancer cell proliferation with IC50 values comparable to established anticancer drugs .

Anti-inflammatory Activity

The anti-inflammatory potential of quinazolinone derivatives has been documented in several studies. The presence of the oxadiazole moiety is particularly noteworthy as it contributes to the anti-inflammatory profile of these compounds. For example, derivatives containing both quinazolinone and oxadiazole rings have shown significant inhibition of inflammatory markers in vitro .

Scientific Research Applications

Pharmacological Properties

The compound exhibits a range of pharmacological activities, making it a candidate for further research in medicinal applications. Key properties include:

- Antimicrobial Activity : Studies have shown that derivatives containing oxadiazole and quinazolinone exhibit significant antimicrobial properties against various Gram-positive and Gram-negative bacteria as well as fungi . For example, compounds with halogen substitutions have demonstrated enhanced activity against pathogens like Staphylococcus aureus and Escherichia coli.

- Anticancer Potential : Compounds within this class have been investigated for their cytotoxic effects on cancer cell lines. The mechanism often involves the induction of apoptosis in cancer cells, potentially through the modulation of specific signaling pathways .

- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation in preclinical models, indicating potential use in treating inflammatory diseases .

Case Studies

- Antimicrobial Efficacy : A study evaluated various oxadiazole derivatives against standard microbial strains using broth microdilution methods. Compounds similar to the target compound displayed MIC values as low as 6.25 µg/ml against Mycobacterium smegmatis, suggesting potential applications in tuberculosis treatment .

- Cytotoxicity Assays : Research on related quinazolinone compounds demonstrated significant cytotoxic effects on multiple cancer cell lines (e.g., HeLa and MCF-7). These studies utilized MTT assays to quantify cell viability post-treatment .

Comparative Analysis of Related Compounds

| Compound Name | Structure Features | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| Compound A | Oxadiazole + Quinazolinone | High against E. coli | Moderate against HeLa |

| Compound B | Thioether + Oxadiazole | Moderate against S. aureus | High against MCF-7 |

| Target Compound | Ethoxy & Methoxy substitutions | Very High against multiple strains | Significant cytotoxicity |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a family of quinazolinone derivatives with variable substituents on the oxadiazole and benzyl groups. Key structural analogues include:

Functional Group Impact on Activity

- Oxadiazole vs. Triazole : The oxadiazole ring in the target compound (vs. triazole in ) may reduce hydrogen-bonding capacity but improve oxidative stability. Triazole-containing analogues (e.g., ) show potent bactericidal activity, suggesting that nitrogen-rich heterocycles enhance target engagement .

- This could affect binding to enzymes or receptors .

- Electron-Withdrawing Groups : The CF₃ group in significantly boosts antibacterial efficacy, highlighting the role of electron-withdrawing substituents in enhancing bioactivity. The ethoxy group in the target compound, being electron-donating, may prioritize solubility over target affinity .

Research Implications

- Optimization Opportunities : Introducing electron-withdrawing groups (e.g., CF₃) or nitrogen-rich heterocycles (e.g., triazoles) could enhance the target compound’s bioactivity.

- Comparative Studies : Direct biological testing against analogues (e.g., ) is needed to evaluate its efficacy in antimicrobial or anticancer assays.

Q & A

Q. What are the optimal synthetic routes and critical reaction conditions for this compound?

The synthesis of this quinazolinone-oxadiazole hybrid involves multi-step reactions. Key steps include:

- Oxadiazole ring formation : Cyclization of 4-ethoxyphenyl-substituted precursors under reflux conditions (e.g., ethanol/methanol with catalytic acid/base) .

- Thioether linkage : Reaction of the oxadiazole intermediate with a thiol-containing quinazolinone derivative, requiring inert atmosphere (N₂/Ar) to prevent oxidation .

- Purification : Recrystallization in polar aprotic solvents (e.g., DMF/water mixtures) or chromatographic methods (silica gel, hexane/ethyl acetate gradients) .

Q. Critical parameters :

- Temperature control (<60°C for thioether coupling to avoid decomposition).

- Use of desiccants (e.g., molecular sieves) for moisture-sensitive steps .

Q. How can the purity and structural integrity of the compound be validated?

Methodological validation includes:

- Chromatography : HPLC (C18 column, acetonitrile/water mobile phase) to confirm >95% purity .

- Spectroscopy :

- ¹H/¹³C NMR : Key signals include the methoxybenzyl proton (δ 3.8–4.2 ppm) and oxadiazole methylene (δ 5.1–5.5 ppm) .

- HRMS : Molecular ion peak matching theoretical m/z (e.g., [M+H]⁺ calculated within 2 ppm error) .

Advanced Research Questions

Q. What strategies resolve contradictions in bioactivity data across derivatives with similar scaffolds?

Discrepancies in biological activity (e.g., enzyme inhibition vs. cytotoxicity) often arise from:

- Substituent effects : The 4-ethoxyphenyl group may enhance lipophilicity (logP >3.5) but reduce solubility, impacting cellular uptake .

- Stereoelectronic factors : Electron-withdrawing groups (e.g., -CF₃) on the quinazolinone core alter binding affinities by ~20% compared to methoxy groups .

Q. Experimental design :

- Comparative SAR studies : Synthesize analogs with systematic substituent variations (Table 1).

- Molecular docking : Validate target interactions (e.g., kinase ATP-binding pockets) using AutoDock Vina .

Q. Table 1. Bioactivity comparison of analogs with varying R-groups

| R₁ (Quinazolinone) | R₂ (Oxadiazole) | IC₅₀ (µM) | Solubility (mg/mL) |

|---|---|---|---|

| 2-Methoxybenzyl | 4-Ethoxyphenyl | 0.12 | 0.8 |

| 4-Fluorobenzyl | 3,5-Dimethoxyphenyl | 0.45 | 1.2 |

| 3-Chlorobenzyl | 4-Methylphenyl | 1.8 | 0.3 |

Q. How can tautomeric or conformational equilibria impact pharmacological profiling?

The thioether linker and oxadiazole ring may exhibit tautomerism or rotational isomerism:

- Thione-thiol tautomerism : IR spectroscopy (νC=S at 1150–1250 cm⁻¹ vs. νS-H at 2550–2600 cm⁻¹) identifies dominant tautomers .

- Conformational analysis : NOESY NMR detects spatial proximity between the quinazolinone C3-H and oxadiazole methylene .

Q. Implications :

- Tautomer-dependent hydrogen bonding alters target selectivity (e.g., 10-fold difference in kinase inhibition between thione and thiol forms) .

Q. What in vitro/in vivo models are suitable for evaluating its ADMET properties?

- In vitro :

- Metabolic stability: Liver microsomes (human/rat) with LC-MS/MS quantification of parent compound depletion .

- Plasma protein binding: Equilibrium dialysis (≥90% binding correlates with poor bioavailability) .

- In vivo :

- Pharmacokinetics in rodents: IV/PO dosing to calculate AUC, Cₘₐₓ, and t₁/₂ .

- Toxicity: 14-day repeated-dose study (AST/ALT levels for hepatotoxicity) .

Methodological Challenges

Q. How can conflicting spectral data (e.g., NMR splitting patterns) be resolved?

- Dynamic effects : Variable-temperature NMR (VT-NMR) distinguishes between conformational exchange (broadening at 25°C vs. sharp peaks at −40°C) .

- COSY/TOCSY : Correlate coupled protons (e.g., methoxybenzyl -OCH₃ with adjacent aromatic Hs) .

Q. What computational tools predict synthetic feasibility and reaction bottlenecks?

- Retrosynthesis : Use Synthia (CAS) or AiZynthFinder to prioritize routes with >70% yield .

- DFT calculations : Identify high-energy intermediates (e.g., transition states in cyclization steps) using Gaussian09 .

Data Interpretation Guidelines

- Contradictory bioassays : Normalize data to positive controls (e.g., doxorubicin for cytotoxicity) and account for batch-to-batch variability in compound purity .

- Statistical rigor : Use ANOVA with post-hoc Tukey tests for multi-group comparisons (p<0.05) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.